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Compound of Interest

Compound Name:
Cyclobutylmethanesulfonyl

chloride

Cat. No.: B597706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Cyclobutylmethanesulfonyl chloride (CAS No. 1220695-06-6). Due to the limited

availability of public experimental spectra for this specific compound, this document presents

predicted data based on the analysis of analogous structures and established spectroscopic

principles. It is intended to serve as a reference for the synthesis, identification, and

characterization of Cyclobutylmethanesulfonyl chloride in a research and development

setting.

Molecular Structure and Properties
Cyclobutylmethanesulfonyl chloride is a sulfonyl chloride characterized by a cyclobutane

ring attached to a methanesulfonyl chloride functional group. This structure imparts specific

chemical reactivity and spectroscopic features that are crucial for its identification.
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Property Value

Molecular Formula C₅H₉ClO₂S

Molecular Weight 168.64 g/mol

CAS Number 1220695-06-6

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Cyclobutylmethanesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the

cyclobutane ring and the methylene bridge. The chemical shifts are influenced by the electron-

withdrawing sulfonyl chloride group.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 3.8 - 4.0 Doublet 2H -CH₂-SO₂Cl

~ 2.8 - 3.0 Multiplet 1H -CH- (cyclobutane)

~ 1.8 - 2.2 Multiplet 6H -CH₂- (cyclobutane)

2.1.2. ¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Chemical Shift (δ) (ppm) Assignment

~ 60 - 65 -CH₂-SO₂Cl

~ 35 - 40 -CH- (cyclobutane)

~ 20 - 25 -CH₂- (cyclobutane)

~ 15 - 20 -CH₂- (cyclobutane)

Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in

Cyclobutylmethanesulfonyl chloride. The sulfonyl chloride group has very strong and

characteristic absorption bands.[1][2]

Wavenumber (cm⁻¹) Intensity Assignment

2950 - 3000 Medium C-H stretch (cyclobutane)

1360 - 1380 Strong SO₂ asymmetric stretch

1170 - 1190 Strong SO₂ symmetric stretch

550 - 650 Strong S-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The presence of chlorine will result in a characteristic M+2 isotopic peak.
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m/z Relative Intensity Assignment

168/170 Moderate
[M]⁺ (Molecular ion) with ³⁵Cl/

³⁷Cl isotopes

133 Moderate [M - Cl]⁺

69 Strong
[C₅H₉]⁺ (Cyclobutylmathyl

cation)

55 High [C₄H₇]⁺ (Cyclobutyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

Cyclobutylmethanesulfonyl chloride.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Cyclobutylmethanesulfonyl
chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The compound is

expected to be reactive, so a non-reactive solvent is crucial.[1]

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to approximately 10-12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.
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Set the spectral width to approximately 200-220 ppm.

A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary

due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy
Sample Preparation: As Cyclobutylmethanesulfonyl chloride is likely a liquid at room

temperature, the spectrum can be obtained by placing a thin film of the neat liquid between

two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample on the salt plates and acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The data is typically collected over a range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source.

Electron Ionization (EI) is a common technique for this type of molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct

infusion to a mass spectrometer with an EI source can be used.
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Acquisition:

For EI, use a standard electron energy of 70 eV.

Acquire the mass spectrum over a mass range of m/z 40-300.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for

³⁵Cl:³⁷Cl) should be observed for chlorine-containing fragments.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the spectroscopic data and the structural determination of

Cyclobutylmethanesulfonyl chloride.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Spectroscopic Data

Deduced Structural Information

¹H NMR:
Proton environment

Proton-Proton Connectivity
(from ¹H NMR coupling)

¹³C NMR:
Carbon backbone

Number and types of carbons
(from ¹³C NMR)

IR:
Functional groups (SO₂Cl)

Presence of Sulfonyl Chloride
(from IR)

MS:
Molecular weight & formula

Elemental Composition
(from MS)

Structure of
Cyclobutylmethanesulfonyl

Chloride

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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